Diethyl phenylphosphonate
Overview
Description
Diethyl phenylphosphonate is an organophosphorus compound with the molecular formula C10H15O3P. It is a colorless liquid that is used in various chemical reactions and industrial applications. The compound is known for its stability and reactivity, making it a valuable intermediate in organic synthesis and a precursor to other phosphorus-containing compounds .
Mechanism of Action
Target of Action
Diethyl phenylphosphonate is a type of organophosphorus compound Organophosphorus compounds are known to interact with a wide range of biological targets, often mimicking the phosphates and carboxylates of biological molecules to potentially inhibit metabolic enzymes .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to the formation of C–P bonds . This process is crucial in the synthesis of organophosphorus compounds, which have wide-ranging applications in medicinal chemistry, agrochemicals, and materials sciences . The formation of this compound (the phosphoryl-aryl coupling product) has a larger overall driving force than the formation of diethyl benzoylphosphonate (the phosphoryl-acyl coupling product), although the latter is kinetically easier .
Result of Action
The result of the action of this compound is the formation of C–P bonds, leading to the production of organophosphorus compounds . These compounds can potentially inhibit metabolic enzymes, mimicking the phosphates and carboxylates of biological molecules .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound should be stored in a cool, ventilated warehouse . It should be kept separate from oxidants and food chemicals, and the container should be kept sealed . It should also be kept away from fire and heat sources . These factors can influence the compound’s action, efficacy, and stability.
Biochemical Analysis
Biochemical Properties
Diethyl phenylphosphonate plays a significant role in biochemical reactions. It interacts with a broad range of O, S, N, and C nucleophiles . The phosphonate functional group is a cornerstone of modern organic chemistry and can be found in the scaffolds of a range of bioactive products .
Molecular Mechanism
The molecular mechanism of this compound involves chemoselective activation with triflic anhydride, enabling flexible and even iterative substitution . This procedure allows for the preparation of phosphonylated derivatives, several of which exhibit interesting biological activities .
Metabolic Pathways
This compound is involved in various metabolic pathways. The hydrolysis of phosphinates and phosphonates, including this compound, can take place under both acidic and basic conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: Diethyl phenylphosphonate can be synthesized through several methods. One common method involves the reaction of diethyl phosphite with phenyl halides in the presence of a base. For example, the reaction of diethyl phosphite with iodobenzene in the presence of sodium in liquid ammonia yields this compound . Another method involves the palladium-catalyzed cross-coupling of diethyl phosphite with aryl halides under microwave irradiation .
Industrial Production Methods: Industrial production of this compound typically involves large-scale reactions using similar methods as described above. The use of palladium catalysts and microwave irradiation allows for efficient and high-yield production of the compound. Additionally, the reaction conditions are optimized to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions: Diethyl phenylphosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids.
Reduction: Reduction reactions can convert this compound to phosphine oxides.
Substitution: The compound can undergo substitution reactions with various nucleophiles, such as halides and amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like sodium hydride and potassium tert-butoxide are commonly employed.
Major Products Formed:
Oxidation: Phosphonic acids.
Reduction: Phosphine oxides.
Substitution: Various substituted phosphonates.
Scientific Research Applications
Diethyl phenylphosphonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of biarylmonophosphonates and other phosphorus-containing compounds.
Biology: The compound is studied for its potential use in the development of antimicrobial agents.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Comparison with Similar Compounds
- Diethyl methylphosphonate
- Diethyl chloromethylphosphonate
- Diethyl benzylphosphonate
Comparison: Diethyl phenylphosphonate is unique due to its phenyl group, which imparts distinct reactivity and stability compared to other similar compounds. For example, diethyl chloromethylphosphonate is more reactive due to the electron-withdrawing effect of the chlorine atom, while diethyl methylphosphonate is less reactive due to the smaller size and electron-donating effect of the methyl group . Diethyl benzylphosphonate, on the other hand, has similar reactivity but different steric and electronic properties due to the benzyl group .
Properties
IUPAC Name |
diethoxyphosphorylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15O3P/c1-3-12-14(11,13-4-2)10-8-6-5-7-9-10/h5-9H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZEGPPPCKHRYGO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(C1=CC=CC=C1)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15O3P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50169979 | |
Record name | Phosphonic acid, phenyl-, diethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50169979 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1754-49-0 | |
Record name | Diethyl phenylphosphonate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1754-49-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Phosphonic acid, phenyl-, diethyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001754490 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Diethyl phenylphosphonate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5742 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Phosphonic acid, phenyl-, diethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50169979 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Diethyl phenylphosphonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Feasible Synthetic Routes
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